molecular formula C14H16N2O B100900 (3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile CAS No. 19543-81-8

(3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile

Cat. No. B100900
CAS RN: 19543-81-8
M. Wt: 228.29 g/mol
InChI Key: JMNIJLJLTJRWIM-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile is a chemical compound that belongs to the class of nitriles. It is commonly known as MPhBnN and has been widely used in scientific research due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of MPhBnN is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. MPhBnN also appears to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity.

Biochemical And Physiological Effects

MPhBnN has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. MPhBnN also appears to have neuroprotective effects, which could be useful in the treatment of neurological disorders such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

MPhBnN has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anti-inflammatory and analgesic properties. However, there are also some limitations to its use. MPhBnN is a relatively new compound, and its long-term effects are not fully understood. Additionally, further research is needed to determine its safety and efficacy in humans.

Future Directions

There are a number of future directions for research on MPhBnN. One area of research could be the development of new drugs based on the compound's anti-inflammatory and analgesic properties. Another area of research could be the exploration of its neuroprotective effects and its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to determine the long-term effects of MPhBnN and its safety and efficacy in humans.
Conclusion:
In conclusion, MPhBnN is a promising compound with a number of potential applications in scientific research. Its unique chemical properties make it a promising candidate for the development of new drugs, and its neuroprotective effects could be useful in the treatment of neurological disorders. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and long-term safety and efficacy in humans.

Synthesis Methods

MPhBnN can be synthesized through a multistep process that involves the reaction of morpholine and benzaldehyde to form 4-phenylmorpholine. The resulting compound is then reacted with acrylonitrile to form MPhBnN. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

MPhBnN has been widely used in scientific research due to its unique chemical properties. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. MPhBnN has also been found to have neuroprotective effects, which could be useful in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

(E)-2-morpholin-4-yl-4-phenylbut-3-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-12-14(16-8-10-17-11-9-16)7-6-13-4-2-1-3-5-13/h1-7,14H,8-11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNIJLJLTJRWIM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(/C=C/C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile

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